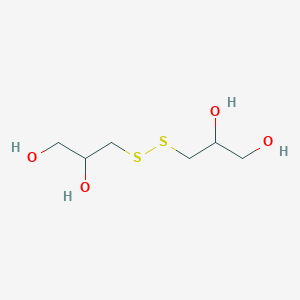

3,3'-Dithiobis(propane-1,2-diol)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

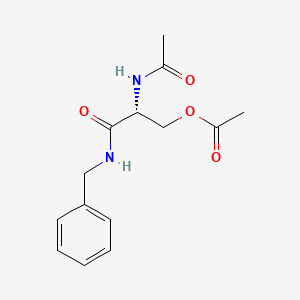

3,3’-Dithiobis(propane-1,2-diol) is a research chemical with the molecular formula C6H14O4S2 and a molecular weight of 214.3 . It is also known by several synonyms, including 1,2-Propanediol, 3,3’-dithiobis-; 3,3’-Disulfanediyldi (1,2-propanediol); Glycerol Impurity (Disulfide Oxidation Product); 3,3’-disulfanediyldipropane-1,2-diol; 1,1’-Dithiobis (2,3-propanediol); 3- (2,3-Dihydroxypropyldisulfanyl)propane-1,2-diol .

Molecular Structure Analysis

The molecular structure of 3,3’-Dithiobis(propane-1,2-diol) contains a total of 25 bonds, including 11 non-hydrogen bonds, 7 rotatable bonds, 4 hydroxyl groups, 2 primary alcohols, 2 secondary alcohols, and 1 disulfide . The InChI Key is KEPSVHAYVNZDDW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

3,3’-Dithiobis(propane-1,2-diol) has a molecular weight of 214.3 . It has a complexity of 91.5, and its monoisotopic mass is 214.03335127 . It has 6 hydrogen bond acceptors and 4 hydrogen bond donors . The compound is canonicalized, and it has 7 rotatable bonds .Aplicaciones Científicas De Investigación

It's used in the synthesis and characterization of disulfide cross-linked oligonucleotides, which are essentially undistorted relative to native B-DNA and offer increased stability to duplexes (Ferentz, Keating, & Verdine, 1993).

Its role in the highly efficient thiol–disulphide interchange in peptides has been acknowledged, as propane-1,3-dithiol neatly brings about the S–S → 2SH change (Ranganathan & Jayaraman, 1991).

The compound finds use in the preparation of coenzyme M analogues and their activity in the methyl coenzyme M reductase system of Methanobacterium thermoautotrophicum (Gunsalus, Romesser, & Wolfe, 1978).

It is involved in the reaction of propane-1,3-dithiole with various chlorides to form 2-hetero-1,3-dithiacyclohexanes, showcasing its utility in organometallic chemistry (Wieber & Schmidt, 1964).

Research indicates its participation in the electronic structure and vibrational analysis of certain molecules, such as 3-(2-methoxyphenoxy) propane-1,2-diol, highlighting its significance in molecular property studies (Sinha et al., 2011).

The RS-·HSR hydrogen bond, observed in α,ω-Dithiols and their monoradicals, presents an intriguing aspect of its chemical behavior and potential applications in understanding hydrogen bonding mechanisms (Karty, Wu, & Brauman, 2001).

Propiedades

IUPAC Name |

3-(2,3-dihydroxypropyldisulfanyl)propane-1,2-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4S2/c7-1-5(9)3-11-12-4-6(10)2-8/h5-10H,1-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEPSVHAYVNZDDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(CSSCC(CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3'-Dithiobis(propane-1,2-diol) | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Benzo[a]pyrene-1,6-dione](/img/structure/B602332.png)